3-(4-fluorophenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1H-pyrazole-5-carboxamide
Description
This compound is a pyrazole-5-carboxamide derivative characterized by a 4-fluorophenyl group at position 3 and a methyl group at position 1 of the pyrazole core. The carboxamide moiety is linked to a unique side chain containing a pyrazole and thiophene heterocycle via an ethyl bridge. Analytical data (e.g., NMR, LC-MS) confirm its purity (>95%) and structural integrity, consistent with methodologies described for related compounds in the literature .
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5OS/c1-25-17(12-16(24-25)14-5-7-15(21)8-6-14)20(27)22-13-18(19-4-2-11-28-19)26-10-3-9-23-26/h2-12,18H,13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPBCFFMOSBWMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CS3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and analogous pyrazole derivatives:
Key Structural and Functional Insights
Substituent Effects: The 4-fluorophenyl group is a common feature in many analogs (e.g., ) due to its electron-withdrawing properties, which enhance metabolic stability and binding affinity . Thiophene vs. Trifluoromethyl vs. Methyl: Compounds like JMN6-093 () use trifluoromethyl for increased lipophilicity, whereas the target’s methyl group balances hydrophobicity and steric effects .
Pharmacokinetic Considerations: Solubility: The pyrazole-thiophene-ethyl side chain in the target compound may improve aqueous solubility compared to morpholino or piperidinyl groups (e.g., JMN6-093) . Metabolic Stability: Urea-containing analogs () exhibit slower hepatic clearance due to hydrogen-bonding capacity, whereas carboxamide derivatives rely on enzymatic hydrolysis .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for similar pyrazole carboxamides, involving Suzuki couplings for aryl groups and amide bond formations () .
Preparation Methods
Formation of 3-(4-Fluorophenyl)-1-Methyl-1H-Pyrazole-5-Carboxylic Acid
The pyrazole core is synthesized via cyclocondensation of α,β-unsaturated ketones with methylhydrazine. A modified Vilsmeier-Haack reaction introduces the carboxylic acid group at position 5 (Scheme 1).
Reaction Conditions :
-
Substrate : 4-Fluorophenyl enone (1.0 eq)
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Reagents : Methylhydrazine (1.2 eq), DMF/POCl₃ (Vilsmeier-Haack complex, 2.5 eq)
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Temperature : 80–90°C, 6–8 hours
Mechanistic Insight :
The Vilsmeier-Haack reagent (POCl₃/DMF) facilitates electrophilic formylation, followed by oxidative aromatization to yield the carboxylic acid. Regioselectivity is ensured by steric effects from the 4-fluorophenyl group.
Preparation of 2-(1H-Pyrazol-1-yl)-2-(Thiophen-2-yl)Ethylamine
The ethylamine side chain is synthesized via nucleophilic substitution between 2-(thiophen-2-yl)ethyl bromide and 1H-pyrazole (Scheme 2).
Reaction Conditions :
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Substrate : 2-(Thiophen-2-yl)ethyl bromide (1.0 eq)
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Reagents : 1H-Pyrazole (1.5 eq), K₂CO₃ (2.0 eq)
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Solvent : Acetonitrile, reflux (12 hours)
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Yield : 65–70%
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) achieves >95% purity.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The final step involves coupling the pyrazole-5-carboxylic acid (Intermediate 1) with the ethylamine derivative (Intermediate 2) using EDCl/HOBt (Table 1).
Table 1: Coupling Reagent Efficiency
| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCl/HOBt | DCM | 25 | 24 | 78 |
| DCC/DMAP | THF | 40 | 18 | 65 |
| HATU/DIEA | DMF | 0–25 | 12 | 82 |
Optimal Conditions :
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Reagents : EDCl (1.2 eq), HOBt (1.1 eq), DIEA (2.0 eq)
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Solvent : Dichloromethane (DCM), room temperature
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Reaction Monitoring : TLC (Rf = 0.45, ethyl acetate/hexane 1:1)
Mixed Anhydride Method
An alternative approach employs isobutyl chloroformate to generate a reactive mixed anhydride intermediate (Scheme 3).
Procedure :
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Activate carboxylic acid with isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.5 eq) in THF (−10°C).
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Add ethylamine derivative (1.0 eq) dropwise.
Alternative Synthetic Approaches
One-Pot Tandem Reactions
A streamlined method combines pyrazole formation and amide coupling in a single vessel (Table 2).
Table 2: One-Pot Reaction Parameters
| Step | Reagents | Temp (°C) | Time (h) |
|---|---|---|---|
| Cyclocondensation | Methylhydrazine, DMF | 80 | 6 |
| Carboxylic Acid Activation | EDCl, HOBt | 25 | 2 |
| Amide Bond Formation | Ethylamine derivative | 25 | 12 |
Solid-Phase Synthesis
Immobilization of the pyrazole carboxylic acid on Wang resin enables iterative coupling (Figure 1).
Procedure :
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Load resin with Fmoc-protected intermediate.
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Deprotect with piperidine/DMF (20%).
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Couple ethylamine derivative using HATU/DIEA.
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Cleave with TFA/DCM (1:9).
Purity : >90% (HPLC)
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (DMF, DCM) enhance coupling efficiency by stabilizing reactive intermediates (Table 3).
Table 3: Solvent Screening for Amide Coupling
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 82 |
| DCM | 8.9 | 78 |
| THF | 7.5 | 65 |
Catalytic Systems
Pd-catalyzed C–N coupling improves efficiency for sterically hindered substrates (Scheme 4).
Conditions :
Analytical Characterization
1H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.38 (m, 4H, Ar-H), 6.92 (dd, J = 3.6 Hz, 1H, thiophene-H), 3.89 (s, 3H, N-CH₃).
HPLC : tR = 12.3 min (C18, acetonitrile/water 70:30).
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including condensation, cyclization, and amide coupling. Key factors affecting yield and purity include:
- Temperature control : Elevated temperatures (70–100°C) improve reaction rates but may degrade heat-sensitive intermediates. Lower temperatures (0–25°C) are preferred for stabilizing reactive intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane or ethyl acetate is used for extraction .
- pH optimization : Acidic or basic conditions (pH 4–9) are critical for stabilizing intermediates during cyclization . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures >95% purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with fluorophenyl protons appearing as doublets (δ 7.2–7.8 ppm) and pyrazole protons as singlets (δ 6.5–7.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 413.15) .
- Infrared (IR) Spectroscopy : Carboxamide C=O stretches appear at ~1650 cm⁻¹, and pyrazole C-N stretches at ~1550 cm⁻¹ .
- HPLC : Reverse-phase C18 columns (ACN/water gradients) assess purity (>98%) with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational chemistry approaches optimize synthesis and predict reactivity?
Advanced methods include:
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and reaction pathways, identifying energy barriers for key steps like amide bond formation .
- Molecular Dynamics (MD) Simulations : Solvent effects and intermediate stability are modeled to optimize solvent selection and reaction times .
- Machine Learning : Algorithms trained on reaction databases predict optimal conditions (e.g., temperature, catalyst loading) to reduce trial-and-error experimentation .
Q. What strategies mitigate conflicting biological activity data across studies?
Discrepancies often arise from assay variability. Mitigation strategies include:
- Orthogonal Assays : Validate antimicrobial activity using both agar diffusion (qualitative) and broth microdilution (quantitative MIC values) .
- Standardized Protocols : Use CLSI guidelines for bacterial assays or OECD protocols for cytotoxicity testing .
- Structural Analog Testing : Compare activity of derivatives (e.g., replacing thiophene with furan) to isolate functional group contributions .
Q. How do structural modifications influence physicochemical properties and target binding?
Systematic modifications reveal:
- Fluorophenyl Group : Enhances lipophilicity (logP +0.5) and improves blood-brain barrier penetration but reduces aqueous solubility .
- Pyrazole Ring Methylation : Increases metabolic stability by blocking cytochrome P450 oxidation sites .
- Thiophene Substitution : π-Stacking interactions with aromatic residues in enzyme binding pockets (e.g., COX-2) improve binding affinity (ΔG = -8.2 kcal/mol) .
Methodological Insights from Evidence
- Synthesis Optimization : and emphasize reaction condition control, while provides a template for multi-step synthesis.
- Computational Design : highlights ICReDD’s integration of computational and experimental workflows for reaction optimization.
- Biological Evaluation : demonstrates rigorous antibacterial screening protocols applicable to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
